Cas no 1196151-46-8 (3,3-difluoro-3-phenylpropan-1-amine)

3,3-Difluoro-3-phenylpropan-1-amine is a fluorinated amine compound characterized by its phenyl and difluoromethylene groups. The presence of fluorine atoms enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features contribute to improved metabolic stability and bioavailability in active ingredients. The compound’s amine functionality allows for further derivatization, enabling its use in the development of bioactive molecules. High purity and well-defined reactivity make it suitable for precision applications in medicinal chemistry and material science. Proper handling is advised due to its potential sensitivity to moisture and reactive conditions.
3,3-difluoro-3-phenylpropan-1-amine structure
1196151-46-8 structure
Product Name:3,3-difluoro-3-phenylpropan-1-amine
CAS No:1196151-46-8
MF:C9H11F2N
MW:171.18714928627
CID:2616451
PubChem ID:68049739
Update Time:2025-05-21

3,3-difluoro-3-phenylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-3-phenylpropan-1-amine
    • AB68672
    • 1196151-46-8
    • UPRLNMAVZOPLOZ-UHFFFAOYSA-N
    • EN300-1868853
    • SCHEMBL10159499
    • Inchi: 1S/C9H11F2N/c10-9(11,6-7-12)8-4-2-1-3-5-8/h1-5H,6-7,12H2
    • InChI Key: UPRLNMAVZOPLOZ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1)(CCN)F

Computed Properties

  • Exact Mass: 171.08595568Da
  • Monoisotopic Mass: 171.08595568Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26Ų

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Additional information on 3,3-difluoro-3-phenylpropan-1-amine

3,3-Difluoro-3-phenylpropan-1-amine (CAS No. 1196151-46-8)

3,3-Difluoro-3-phenylpropan-1-amine is a versatile organic compound with the CAS registry number 1196151-46-8. This compound belongs to the class of amines and is characterized by its unique structure, which includes a phenyl group attached to a propane backbone that is substituted with two fluorine atoms at the third carbon position. The presence of the phenyl group and the fluorine atoms imparts distinct chemical and physical properties to this compound, making it a valuable molecule in various fields of chemistry and materials science.

The synthesis of 3,3-difluoro-3-phenylpropan-1-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of an appropriate alkyl halide with an amine group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing side reactions and improving yield. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the carbon-fluorine bonds in this molecule, leveraging modern organometallic chemistry techniques.

One of the most significant applications of 3,3-difluoro-3-phenylpropan-1-amine lies in its role as an intermediate in drug discovery and development. Its structure allows for easy functionalization at both the phenyl and amine groups, making it a valuable building block for constructing bioactive molecules. Recent studies have highlighted its potential in developing novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders.

In addition to its pharmaceutical applications, 3,3-difluoro-3-phenylpropane has found utility in materials science. The compound's ability to form stable amide bonds makes it a candidate for synthesizing high-performance polymers and coatings. Recent research has focused on its use in creating self-healing materials, where the amine group can participate in dynamic chemical bonds that allow for reversible cross-linking under specific conditions.

The electronic properties of 3,3-difluoro-N-(substituted) derivatives have also been explored for applications in organic electronics. The fluorine atoms introduce electron-withdrawing effects, which can modulate the electronic characteristics of the molecule, making it suitable for use in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Cutting-edge studies have demonstrated enhanced charge transport properties in devices incorporating this compound as a key component.

From an environmental standpoint, understanding the degradation pathways of CAS No. 1196151468 is crucial for assessing its ecological impact. Recent investigations have revealed that under aerobic conditions, this compound undergoes microbial degradation through oxidative mechanisms, leading to the formation of less complex byproducts that are more readily biodegradable.

In conclusion, 3,3-difluoro-N-(substituted) propaneamines, represented by CAS No. 1196151468, continue to be a focal point in contemporary chemical research due to their diverse applications and unique structural features. As scientific advancements unfold, this compound is poised to play an increasingly important role across multiple disciplines.

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